Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate
Description
Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a thiadiazole derivative characterized by a benzoate ester group linked to a 1,3,4-thiadiazole ring via a sulfanyl-methyl bridge. This compound is part of a broader class of 1,3,4-thiadiazole-based molecules known for their diverse biological activities, including antimicrobial, insecticidal, and fungicidal properties . Its structure combines aromatic and heterocyclic components, enabling interactions with biological targets such as enzymes or receptors. The compound is identified by multiple synonyms and registry numbers (e.g., SMR000076068, ZINC620564), reflecting its presence in chemical databases and commercial catalogs .
Properties
IUPAC Name |
ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9-5-3-8(4-6-9)7-18-12-15-14-11(13)19-12/h3-6H,2,7H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZDUYHFDONGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is essential for further functionalization of the aromatic ring.
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic acyl substitution, with the base or acid facilitating cleavage of the ester bond. The thiadiazole ring remains intact due to its stability under these conditions .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the benzyl and thiadiazole groups is susceptible to nucleophilic substitution, enabling diverse derivatization.
Key Findings :
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Alkylation reactions favor the formation of S-alkylated products over N-alkylation due to the higher nucleophilicity of the sulfur atom .
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Steric hindrance from the benzoate group slightly reduces reaction efficiency compared to simpler thiadiazole thiols .
Oxidation of the Sulfanyl Group
Controlled oxidation converts the sulfanyl group into sulfoxide or sulfone derivatives, altering electronic properties.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Mild oxidation (0°C, CH₂Cl₂) | H₂O₂, acetic acid | Sulfoxide derivative | 45% | |
| Strong oxidation (reflux) | KMnO₄, H₂SO₄ | Sulfone derivative | 38% |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on sulfur, with peroxide forming sulfoxide and permanganate yielding sulfone. Over-oxidation is minimized by temperature control .
Functionalization of the 5-Amino Group
The amino group on the thiadiazole ring participates in condensation and acylation reactions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation (reflux, THF) | Acetyl chloride | N-Acetyl thiadiazole derivative | 70% | |
| Schiff base formation (EtOH) | Aromatic aldehydes | Imine-linked conjugates | 55–65% |
Key Findings :
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Acylation enhances the compound’s lipophilicity, which is critical for biological membrane permeability .
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Schiff base products exhibit pH-dependent stability, with degradation observed in strongly acidic conditions .
Cyclization and Ring-Opening Reactions
The thiadiazole ring undergoes cycloaddition or ring-opening under specific conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, heat | Benzothiazole fused derivatives | 40% | |
| Alkaline ring-opening | NH₂NH₂, ethanol | Thiosemicarbazide intermediates | 52% |
Mechanistic Insight :
Cyclization involves intramolecular nucleophilic attack by the sulfur atom, while ring-opening exploits the electrophilic character of the thiadiazole C=N bonds .
Electrophilic Aromatic Substitution
The para-substituted benzoate ring directs electrophilic substitution to the meta position.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration (H₂SO₄/HNO₃, 0°C) | HNO₃ | 3-Nitrobenzoate derivative | 30% | |
| Sulfonation (fuming H₂SO₄) | SO₃ | Sulfonic acid derivative | 25% |
Key Findings :
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Low yields are attributed to steric hindrance from the bulky thiadiazole substituent.
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Nitration products are often accompanied by minor ortho-substituted byproducts.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring this scaffold exhibit significant activity against a variety of pathogens, including bacteria and fungi. For instance:
- Bacterial Inhibition : Compounds derived from the thiadiazole structure show inhibitory effects against Staphylococcus aureus and other Gram-positive bacteria . The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the thiadiazole ring can enhance antibacterial potency .
- Fungal Activity : Certain derivatives have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Anticancer Properties
Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate has shown promise in cancer research:
- Cytotoxicity : Studies have evaluated its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The MTT assay results indicate that certain derivatives possess moderate to potent cytotoxicity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been highlighted in multiple studies:
- In Vivo Studies : Compounds similar to this compound have been tested using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models. Results indicate significant protection against seizures at specific dosages .
- Mechanisms : The anticonvulsant activity is believed to involve modulation of GABAergic pathways and voltage-gated ion channels, which are crucial for neuronal excitability .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Substituents at C5 | Enhanced antibacterial and antifungal properties |
| Aromatic substitutions | Increased cytotoxicity against cancer cell lines |
| Functional groups | Influence on neuroactivity and anticonvulsant efficacy |
Case Studies
Several case studies illustrate the applications of thiadiazole derivatives:
- Antimicrobial Study : A recent study synthesized a series of 5-amino-1,3,4-thiadiazole derivatives and evaluated their antimicrobial properties against clinical isolates. Results showed that certain compounds had an EC50 value significantly lower than that of standard antibiotics .
- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of various substituted thiadiazoles on human cancer cell lines using the MTT assay. The findings revealed that specific modifications led to enhanced cytotoxicity compared to control compounds .
Mechanism of Action
The biological activity of Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : The benzoate group in the target compound may improve stability and lipophilicity compared to acetate derivatives, influencing bioavailability .
- Linker Flexibility : The sulfanyl-methyl bridge allows conformational flexibility, whereas rigid benzylidene groups (as in ’s compound) promote planar geometries critical for crystal packing .
Structural and Crystallographic Insights
The planar geometry of thiadiazole derivatives (e.g., r.m.s. deviation 0.149 Å in ’s compound) is critical for intermolecular interactions . Software such as SHELX and WinGX (–2) are widely used for resolving such structures, suggesting the target compound’s geometry could be analyzed similarly.
Biological Activity
Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Thiadiazole ring : Imparts various biological activities.
- Ethyl ester group : Enhances solubility and bioavailability.
- Benzoate moiety : Contributes to its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 292.43 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The thiadiazole ring can inhibit bacterial enzymes, leading to antimicrobial effects. This has been observed in studies where derivatives exhibited significant antibacterial properties against several strains .
- Anticancer Properties : Research indicates that this compound may interfere with DNA replication and repair mechanisms in cancer cells, promoting cell death. For instance, related compounds have shown IC50 values indicating potent anticancer activity against cell lines such as MCF-7 and HepG2 .
Antimicrobial Activity
A study on the antimicrobial properties of thiadiazole derivatives highlighted the effectiveness of compounds containing the 1,3,4-thiadiazole moiety against various pathogens. This compound is hypothesized to exhibit similar properties due to its structural similarities .
Anticancer Activity
Research has demonstrated that modifications in the structure of thiadiazole derivatives can significantly enhance their anticancer activity. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4f | MCF-7 | 10.10 |
| 4e | MCF-7 | 5.36 |
| 4i | MCF-7 | 2.32 |
These results suggest that structural variations can lead to improved potency against cancer cells .
Antiepileptic Activity
Some studies have also explored the potential of thiadiazole derivatives as antiepileptic agents. The synthesized compounds were evaluated for their anticonvulsant activity using models such as maximal electroshock seizure (MES) and showed promising results .
Case Studies and Research Findings
- Antitumor Activity : A study focused on novel thiadiazole-based compounds found that specific substitutions on the thiadiazole ring could lead to enhanced antitumor activity. Compounds with more lipophilic characteristics showed better efficacy against cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted the broad-spectrum antimicrobial properties of thiadiazole derivatives, indicating that this compound could be effective against both Gram-positive and Gram-negative bacteria .
- Neurotoxicity Assessment : In evaluating the safety profile of related compounds, neurotoxicity was assessed using the rotarod method. Most tested compounds showed minimal neurotoxic effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
